

Physical properties of 4-Chloro-2-fluorotoluene

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Compound of Interest

Compound Name: 4-Chloro-2-fluorotoluene

Cat. No.: B1583580

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An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-fluorotoluene

This document provides a comprehensive technical overview of the physical and chemical properties of **4-Chloro-2-fluorotoluene** (CAS No. 452-75-5). It is intended for researchers, chemists, and professionals in the fields of drug development, agrochemical synthesis, and material science who utilize this versatile halogenated aromatic intermediate. This guide moves beyond a simple recitation of data, offering insights into the practical implications of these properties for handling, reaction design, and safety.

Introduction and Strategic Importance

4-Chloro-2-fluorotoluene is a synthetic halogenated aromatic hydrocarbon that does not occur naturally.^[1] It has emerged as a critical building block in organic synthesis, primarily due to the unique reactivity conferred by its substituent pattern.^{[1][2]} The presence of chloro, fluoro, and methyl groups on the benzene ring allows for a high degree of regioselectivity in further functionalization, such as electrophilic aromatic substitution, cross-coupling reactions, and nucleophilic aromatic substitution.^[2]

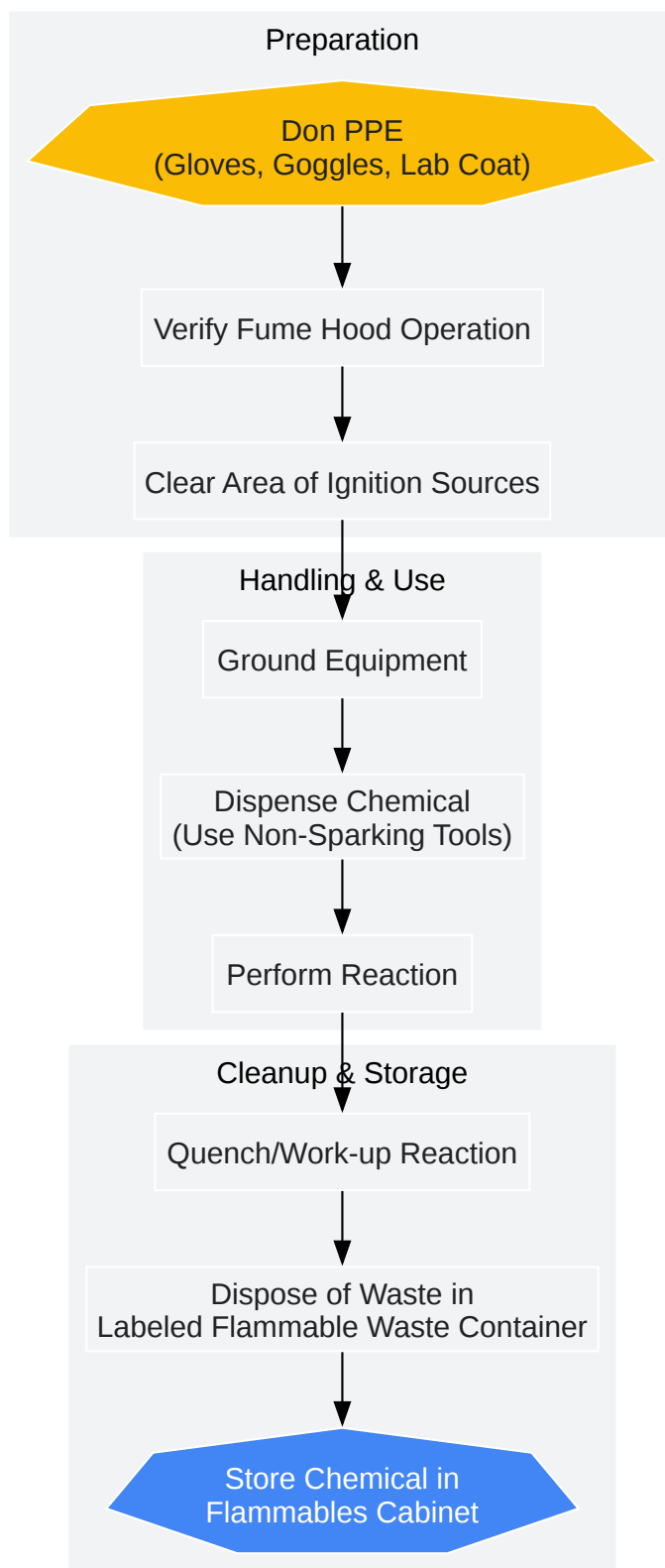
Its primary value lies in its role as a key intermediate in the production of complex molecules for the pharmaceutical, agrochemical, and specialty chemical industries.^{[2][3]} Understanding its core physical properties is not merely an academic exercise; it is fundamental to ensuring process safety, optimizing reaction conditions, and achieving high purity and yield in downstream applications.^[3] This guide provides the foundational data and experimental context necessary for its effective and safe utilization.

Chemical Identity and Molecular Structure

Precise identification is the cornerstone of chemical safety and reproducibility. The key identifiers for **4-Chloro-2-fluorotoluene** are summarized below.

Identifier	Value	Source
CAS Number	452-75-5	[1] [4]
EC Number	207-210-3	[5]
IUPAC Name	4-chloro-2-fluoro-1-methylbenzene	[5]
Molecular Formula	C ₇ H ₆ ClF	[1] [4]
Molecular Weight	144.57 g/mol	[2] [5]
SMILES String	<chem>Cc1ccc(Cl)cc1F</chem>	
InChI Key	MKFCYQTVSDCXAQ-UHFFFAOYSA-N	

The arrangement of the substituents on the toluene backbone is pivotal to its chemical behavior. The fluorine at position 2 and chlorine at position 4 create a specific electronic and steric environment that directs further chemical transformations.



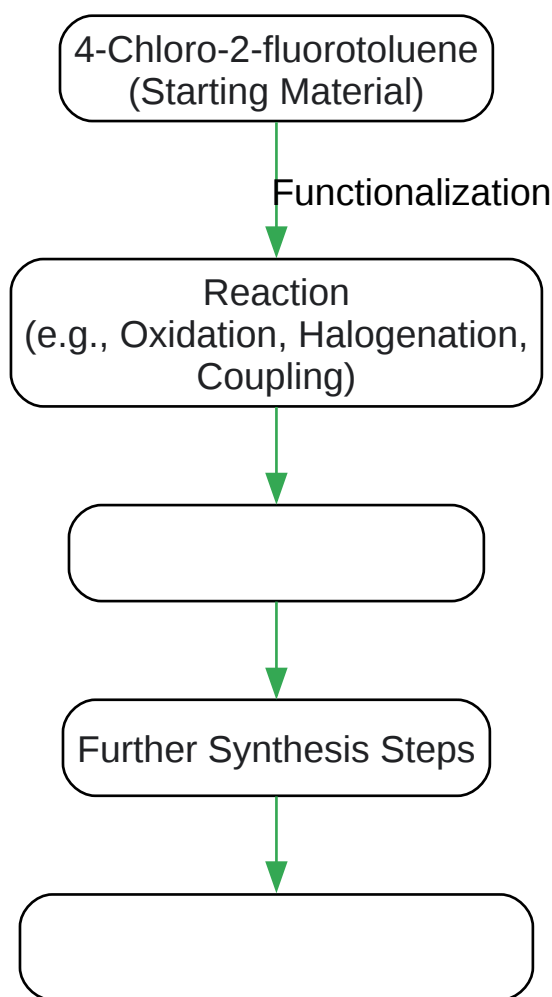
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Caption: Safe handling workflow for flammable and irritant liquids.

Applications in Organic Synthesis

4-Chloro-2-fluorotoluene is not an end-product but a versatile starting material. [2] Its utility stems from the ability to selectively transform the substituents or use them to direct reactions at other positions on the aromatic ring.

- **Pharmaceuticals and Agrochemicals:** It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and new crop protection agents. [2] The fluoro and chloro groups can be crucial for modulating the biological activity and pharmacokinetic properties of the final molecule.
- **Material Science:** It is used in creating specialty polymers and materials where thermal stability and chemical resistance are required. * **Precursor to Derivatives:** It is a documented precursor for compounds like 4-chloro-2-fluoro-benzylbromide, which is achieved through radical bromination of the methyl group. [6] This derivative is another valuable building block for introducing the 4-chloro-2-fluorobenzyl moiety into larger molecules.



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Caption: Role as an intermediate in multi-step synthesis.

Experimental Protocol: Determination of Refractive Index

This protocol describes a self-validating system for accurately measuring the refractive index, a critical parameter for identity and purity confirmation.

Objective: To determine the refractive index of **4-Chloro-2-fluorotoluene** using an Abbe refractometer.

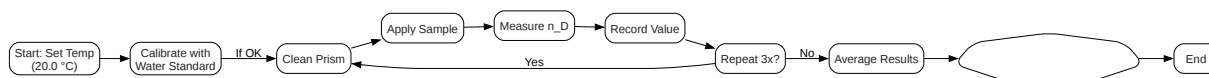
Causality: The refractive index is a temperature-dependent physical constant. Precise temperature control is paramount for an accurate and reproducible measurement. The

calibration step ensures the instrument is performing correctly, making the measurement self-validating.

Methodology:

- Instrument Calibration:
 - Turn on the refractometer and the circulating water bath set to 20.0 ± 0.1 °C. Allow the instrument to thermally equilibrate for at least 15 minutes.
 - Place a few drops of a standard with a known refractive index at 20 °C (e.g., distilled water, $n_D = 1.3330$) onto the prism.
 - Close the prism and observe the scale. Adjust the instrument to match the known value of the standard. This validates the instrument's accuracy.
- Sample Preparation:
 - Ensure the **4-Chloro-2-fluorotoluene** sample is clear and free of any particulate matter. If necessary, filter the sample.
 - Allow the sample to come to thermal equilibrium with the ambient temperature of the lab.
- Measurement:
 - Open the prism of the calibrated refractometer and clean it thoroughly with ethanol or acetone, followed by a soft, lint-free tissue.
 - Using a clean pipette, apply 2-3 drops of **4-Chloro-2-fluorotoluene** to the surface of the lower prism.
 - Close the prism assembly firmly.
 - Look through the eyepiece and turn the adjustment knob until the light and dark fields are in sharp contrast.
 - Align the dividing line exactly on the crosshairs of the reticle.

- Read the refractive index value from the scale. Record the temperature.
- Data Validation:
 - Repeat the measurement two more times with fresh aliquots of the sample, cleaning the prism between each measurement.
 - The three readings should agree within ± 0.0002 . A larger deviation may indicate temperature instability or sample contamination.
 - Compare the averaged experimental value to the literature value ($n_D = 1.498$ at 20°C).



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Caption: Workflow for refractive index measurement.

References

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Sources

- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 452-75-5 Cas No. | 4-Chloro-2-fluorotoluene | Matrix Scientific [matrixscientific.com]

- 5. 4-Chloro-2-fluorotoluene | C₇H₆ClF | CID 520630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-2-fluorotoluene Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
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